molecular formula C23H24N2O6 B12822731 Fmoc-D-Dab(alloc)-OH

Fmoc-D-Dab(alloc)-OH

Cat. No.: B12822731
M. Wt: 424.4 g/mol
InChI Key: YIVBOSPUFNDYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dab(alloc)-OH is a derivative of the amino acid 2,4-diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in peptide synthesis, while the alloc group (allyloxycarbonyl) is used to protect the side chain amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dab(alloc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The alloc group is introduced using alloc-Cl (allyloxycarbonyl chloride) under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Dab(alloc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the desired application .

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-D-Dab(alloc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects. The Fmoc and alloc groups facilitate the synthesis of peptides with precise sequences and functionalities, enabling the study of their interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dap(alloc)-OH: Similar to Fmoc-D-Dab(alloc)-OH but with a different side chain length.

    Fmoc-Orn(alloc)-OH: Contains an ornithine residue instead of 2,4-diaminobutyric acid.

    Fmoc-Lys(alloc)-OH: Contains a lysine residue with a longer side chain.

Uniqueness

This compound is unique due to its specific side chain length and the presence of both Fmoc and alloc protecting groups.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBOSPUFNDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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